1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride
Description
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
Molecular Formula |
C9H9ClN2O2S2 |
|---|---|
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-12-3-4-15-8(12)11-7/h3-4,6H,1-2,5H2 |
InChI Key |
FTSNRNWJLXJOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN3C=CSC3=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as ethanol, under reflux conditions . Another method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . These reactions are often carried out under mild conditions, with the product being formed upon heating the reagent mixture in a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The imidazole and thiazole rings can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced imidazole and thiazole derivatives .
Scientific Research Applications
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a molecular probe to study various biological processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
1-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific structural features, such as the presence of both imidazole and thiazole rings, and the sulfonyl chloride group. These features contribute to its diverse chemical reactivity and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
